molecular formula C22H24N2O3 B2924549 (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide CAS No. 1164565-59-6

(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide

Cat. No.: B2924549
CAS No.: 1164565-59-6
M. Wt: 364.445
InChI Key: KVOCEKQRMUEHDD-YFHOEESVSA-N
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Description

(2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3,4-dimethoxyphenyl group and an indole moiety, which are common structural motifs in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.

    Attachment of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the double bond or the amide group can yield various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced enamides or amines.

    Substitution: Substituted aromatic or indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]prop-2-enamide: can be compared with other enamides, indole derivatives, and methoxy-substituted aromatic compounds.

Uniqueness

    Structural Features: The combination of the 3,4-dimethoxyphenyl group and the indole moiety in the same molecule is unique and may confer specific biological activities.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[(1,2-dimethylindol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-11-18-12-17(5-8-19(18)24(15)2)14-23-22(25)10-7-16-6-9-20(26-3)21(13-16)27-4/h5-13H,14H2,1-4H3,(H,23,25)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOCEKQRMUEHDD-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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